molecular formula C23H16BrF3N2O2S B6423537 [3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](3-bromo-4-methoxyphenyl)methanone CAS No. 618074-82-1

[3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](3-bromo-4-methoxyphenyl)methanone

Cat. No.: B6423537
CAS No.: 618074-82-1
M. Wt: 521.4 g/mol
InChI Key: VSXACLVPGGHDKS-UHFFFAOYSA-N
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Description

3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone is a thienopyridine-based heterocyclic compound characterized by a fused thiophene-pyridine core. Its structure includes:

  • 6-(4-Methylphenyl) substituent: Introduces steric bulk and lipophilicity.
  • 4-Trifluoromethyl group: Imparts metabolic stability and electron-withdrawing effects.

The molecular formula is C23H18BrF3N2O2S (MW: 563.37 g/mol).

Properties

IUPAC Name

[3-amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(3-bromo-4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrF3N2O2S/c1-11-3-5-12(6-4-11)16-10-14(23(25,26)27)18-19(28)21(32-22(18)29-16)20(30)13-7-8-17(31-2)15(24)9-13/h3-10H,28H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXACLVPGGHDKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)C4=CC(=C(C=C4)OC)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618074-82-1
Record name [3-AMINO-6-(4-METHYLPHENYL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-2-YL](3-BROMO-4-METHOXYPHENYL)METHANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone typically involves multi-step organic reactionsThe final step involves the coupling of the thieno[2,3-b]pyridine derivative with the bromo-methoxyphenyl group under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the use of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromo group can be reduced to a hydrogen atom.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group would yield nitro derivatives, while reduction of the bromo group would yield the corresponding hydrogen-substituted compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its various functional groups make it a versatile tool for probing biological systems.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The presence of the trifluoromethyl group, in particular, is known to enhance the biological activity of many drugs.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of 3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

(1) Halogenation Effects

  • Fluorine (): Reduces metabolic degradation via C-F bond stability; alters electronic distribution in the aryl ring.

(2) Methoxy vs. Methyl Groups

  • The 4-methoxy group (target compound) provides electron-donating effects, improving resonance stabilization. In contrast, the 4-methyl group enhances lipophilicity without significant electronic modulation.

(3) Trifluoromethyl Group

All compounds except retain the 4-CF3 group, which is critical for:

  • Metabolic resistance : Prevents oxidative degradation.
  • Electron-withdrawing effects: Stabilizes the thienopyridine core.

Bioactivity Insights from Analog Studies

While direct data on the target compound is sparse, analogs suggest:

  • Enzyme Inhibition : Brominated analogs (e.g., ) exhibit inhibitory effects on kinases due to halogen bonding with ATP-binding sites.

Biological Activity

The compound 3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone is a complex organic molecule with potential biological activity. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H15F3N2OSC_{22}H_{15}F_3N_2OS, and it features a thieno[2,3-b]pyridine core structure. The compound's structure is illustrated below:

\text{SMILES }\CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)C4=CC=CC=C4)N

Key Properties:

  • Molecular Weight: 410.43 g/mol
  • Predicted Collision Cross Section (CCS): Various adducts have been measured, indicating potential interactions with ions in mass spectrometry applications.

Biological Activity Overview

Current research on the biological activity of this compound is limited, but it is hypothesized to exhibit several pharmacological effects based on structural analogs and related compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thieno[2,3-b]pyridine derivatives. For example, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AMCF-70.46
Compound BHCT1160.39
Compound CA54926

These findings suggest that the target compound may also possess anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Anti-inflammatory Properties

Thieno[2,3-b]pyridine derivatives have been noted for their anti-inflammatory effects in several studies. The mechanism often involves modulation of inflammatory pathways and cytokine production. While specific data on the target compound are lacking, its structural similarities to known anti-inflammatory agents suggest it may exhibit similar properties.

The precise mechanisms by which 3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone exerts its biological effects are yet to be fully elucidated. However, insights can be drawn from related compounds:

  • Inhibition of Kinases: Many thieno derivatives act as kinase inhibitors, which are crucial in cancer signaling pathways.
  • Apoptosis Induction: Structural motifs similar to those found in known pro-apoptotic agents suggest a potential for inducing programmed cell death in malignant cells.
  • Anti-inflammatory Pathways: The modulation of NF-kB and other inflammatory mediators may play a role in reducing inflammation.

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